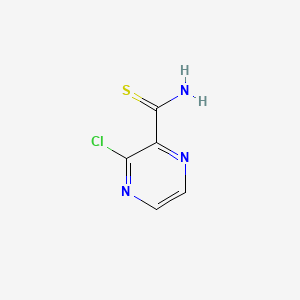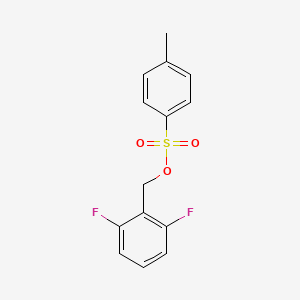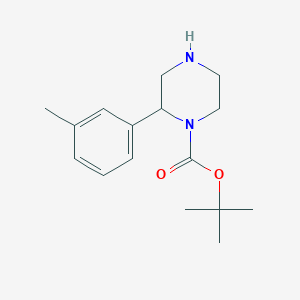![molecular formula C11H11NO3 B13555001 2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B13555001.png)
2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole is an organic compound characterized by the presence of a benzoxazole ring substituted with a methyl group and an oxirane (epoxide) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole typically involves the reaction of 2-methyl-1,3-benzoxazole with an epoxide-containing reagent. One common method is the reaction of 2-methyl-1,3-benzoxazole with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction of the epoxide group can yield alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can result in various substituted benzoxazole derivatives .
科学的研究の応用
2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity can lead to the inhibition or modification of enzyme activity, affecting various biological pathways .
類似化合物との比較
Similar Compounds
2-[4-[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide: This compound also contains an epoxide group and a benzene ring, making it structurally similar to 2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole.
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Another compound with two epoxide groups and a benzene ring, used in similar applications.
Uniqueness
This compound is unique due to the presence of both a benzoxazole ring and an epoxide group.
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
2-methyl-4-(oxiran-2-ylmethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C11H11NO3/c1-7-12-11-9(14-6-8-5-13-8)3-2-4-10(11)15-7/h2-4,8H,5-6H2,1H3 |
InChIキー |
FTJIUEQIEHXVKE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(O1)C=CC=C2OCC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13554931.png)


![7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B13554955.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)

![7-Methoxy-2-azaspiro[3.5]nonane](/img/structure/B13554967.png)

![6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554977.png)


